molecular formula C11H10N2O2 B1592867 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester CAS No. 945029-05-0

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester

Cat. No.: B1592867
CAS No.: 945029-05-0
M. Wt: 202.21 g/mol
InChI Key: SWDITGRTPKJPDC-NSCUHMNNSA-N
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Description

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system, and an acrylic acid methyl ester moiety.

Mechanism of Action

Target of Action

The primary targets of the compound “3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester” are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Mode of Action

The compound “this compound” interacts with its targets, FGFR1, 2, and 3, by inhibiting their activity . This inhibition results in a decrease in the abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .

Biochemical Pathways

The compound “this compound” affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s inhibition of FGFRs disrupts this pathway, affecting cell proliferation, migration, and angiogenesis .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The molecular and cellular effects of the action of “this compound” include the inhibition of cell proliferation and induction of apoptosis . In vitro, the compound has been shown to significantly inhibit the migration and invasion of 4T1 cells, a breast cancer cell line .

Action Environment

It is known that the compound’s efficacy can be influenced by the specific cellular environment, including the presence of specific fgfr isoforms .

Biochemical Analysis

Biochemical Properties

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, it interacts with proteins involved in cell signaling, such as the PI3K-Akt pathway, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types are profound. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . This compound affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, leading to altered gene expression and reduced cellular metabolism . These effects highlight its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the tyrosine kinase domain of FGFRs, inhibiting their autophosphorylation and subsequent activation . This inhibition disrupts downstream signaling cascades, leading to changes in gene expression and cellular behavior. The compound also modulates the activity of other enzymes and proteins involved in cell signaling, contributing to its overall biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to normal tissues . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which facilitate its breakdown and elimination from the body . The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites . Understanding these pathways is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution patterns are critical for its efficacy and safety as a therapeutic agent.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is directed to specific compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These localization patterns determine its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester typically involves multi-step organic synthesis. One common method includes the esterification of nicotinic acid followed by oxidation and nucleophilic substitution reactions . The reaction conditions often involve the use of reagents such as 3-chloroperoxybenzoic acid (mCPBA) for oxidation and trimethylsilyl cyanide (TMSCN) for nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: mCPBA in an organic solvent.

    Reduction: NaBH4 in ethanol or methanol.

    Substitution: TMSCN in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxides, while nucleophilic substitution can introduce various functional groups into the pyrrolo[2,3-b]pyridine core .

Properties

IUPAC Name

methyl (E)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10(14)3-2-8-6-9-4-5-12-11(9)13-7-8/h2-7H,1H3,(H,12,13)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDITGRTPKJPDC-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CN=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CN=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640140
Record name Methyl (2E)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945029-05-0
Record name Methyl (2E)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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